Cas no 851176-07-3 (2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide)

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide is a thiourea derivative featuring a hydroxyphenyl substituent, which contributes to its unique chemical reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of both carbamothioyl and hydroxyphenyl groups enhances its ability to act as a versatile intermediate in the formation of heterocyclic compounds. Its structural features suggest utility in chelation and coordination chemistry, making it a candidate for metal-binding studies. The compound’s stability under ambient conditions and solubility in common organic solvents further support its practicality in laboratory settings. Research indicates potential bioactivity, warranting further investigation into its pharmacological properties.
2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide structure
851176-07-3 structure
Product name:2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
CAS No:851176-07-3
MF:C10H10N2O2S
MW:222.263600826263
CID:5717964
PubChem ID:2535137

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
    • Z57980684
    • HMS1730O04
    • EN300-18470
    • SR-01000062024-1
    • 851176-07-3
    • SR-01000062024
    • 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
    • (E)-2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
    • 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
    • Inchi: 1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15)/b7-5+
    • InChI Key: BYSWJUVULRHVHS-FNORWQNLSA-N
    • SMILES: S=C(/C(/C(N)=O)=C/C1C=CC=CC=1O)N

Computed Properties

  • Exact Mass: 222.04629874g/mol
  • Monoisotopic Mass: 222.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 121Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 528.1±60.0 °C at 760 mmHg
  • Flash Point: 273.2±32.9 °C
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide Security Information

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C402370-250mg
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
851176-07-3
250mg
$ 320.00 2022-06-06
Enamine
EN300-18470-1.0g
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
851176-07-3 95%
1g
$371.0 2023-06-14
Enamine
EN300-18470-10.0g
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
851176-07-3 95%
10g
$1593.0 2023-06-14
Enamine
EN300-18470-0.1g
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
851176-07-3 95%
0.1g
$98.0 2023-09-19
Enamine
EN300-18470-1g
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
851176-07-3 95%
1g
$371.0 2023-09-19
1PlusChem
1P019PJP-50mg
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
851176-07-3 95%
50mg
$140.00 2024-04-21
1PlusChem
1P019PJP-100mg
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
851176-07-3 95%
100mg
$178.00 2024-04-21
TRC
C402370-50mg
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
851176-07-3
50mg
$ 95.00 2022-06-06
Enamine
EN300-18470-0.5g
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
851176-07-3 95%
0.5g
$271.0 2023-09-19
Enamine
EN300-18470-5.0g
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
851176-07-3 95%
5g
$1075.0 2023-06-14

Additional information on 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide

Introduction to 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide (CAS No. 851176-07-3)

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide, a compound with the chemical identifier CAS No. 851176-07-3, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, has garnered attention due to its potential biological activities and synthetic utility. The presence of both carbamothioyl and hydroxylphenyl functional groups in its molecular framework suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The structural features of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide are particularly noteworthy. The carbamothioyl group, which consists of a carbon atom double-bonded to oxygen and single-bonded to sulfur, introduces a polar and potentially reactive site into the molecule. This moiety is known to participate in various chemical transformations, including nucleophilic additions and condensation reactions, which are fundamental in organic synthesis. The hydroxylphenyl group, on the other hand, contributes to the molecule's solubility in polar solvents and can engage in hydrogen bonding interactions, both of which are critical for biological activity.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The compound 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide fits well within this paradigm, as it incorporates elements from multiple heterocyclic systems. Specifically, the prop-2-enamide backbone suggests potential applications in the development of protease inhibitors or kinase inhibitors, which are crucial targets in treating various diseases such as cancer and inflammatory disorders. Furthermore, the hydroxylphenyl group can serve as a pharmacophore for interacting with specific binding sites on biological macromolecules.

One of the most compelling aspects of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide is its synthetic versatility. The compound can be synthesized through multiple pathways, each offering distinct advantages in terms of yield, purity, and scalability. For instance, recent studies have explored the use of palladium-catalyzed cross-coupling reactions to construct the prop-2-enamide moiety efficiently. Additionally, the carbamothioyl group can be introduced via thiolation reactions or via condensation of appropriate precursors under controlled conditions. These synthetic strategies not only highlight the compound's flexibility but also open up avenues for further derivatization to generate libraries of related compounds for high-throughput screening.

The biological activity of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide has been explored in several preclinical studies. Initial investigations have shown that this compound exhibits inhibitory effects on certain enzymes implicated in disease pathways. For example, studies have demonstrated its ability to inhibit proteasome activity, which is relevant in the context of cancer therapy due to the role of proteasomes in protein degradation and regulation of cellular processes. Moreover, preliminary data suggest that the hydroxylphenyl group may contribute to interactions with cytokine receptors, potentially making this compound a candidate for treating inflammatory conditions.

The pharmacokinetic properties of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide are also an important consideration in its development as a therapeutic agent. Research has indicated that this compound exhibits reasonable solubility and stability under physiological conditions, which are essential attributes for oral bioavailability. Additionally, preliminary metabolic studies have revealed that the compound undergoes biotransformation via pathways common to many pharmaceuticals, including glucuronidation and oxidative metabolism. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens.

Advances in computational chemistry have further enhanced the study of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide. Molecular modeling techniques have been employed to predict binding affinities and identify potential binding pockets on target proteins. These computational approaches not only accelerate the design process but also provide insights into the molecular interactions that govern biological activity. For instance, docking studies have suggested that this compound may bind to specific residues within active sites of enzymes such as proteases and kinases, offering a rational basis for its observed inhibitory effects.

The potential applications of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide extend beyond its role as an enzyme inhibitor. The compound's structural features make it amenable to further modifications aimed at enhancing its therapeutic profile. For example, derivatization strategies could focus on improving selectivity by introducing substituents that fine-tune binding interactions with specific targets. Additionally, modifications could be designed to enhance pharmacokinetic properties such as bioavailability and metabolic stability.

In conclusion, 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide (CAS No. 851176-07-3) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its synthetic versatility allows for diverse derivatization efforts aimed at optimizing its therapeutic efficacy and pharmacokinetic profile. As research continues to uncover new insights into its mechanisms of action and applications across various disease areas, this compound is poised to play an important role in future drug development efforts.

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